1-(Azetidin-3-yl)pyrrolidine-2,5-dione

LogP Hydrophilicity Physicochemical property

Procurement Challenge: Generic substitution with N-alkyl succinimides or lactam analogs compromises lipophilicity, H-bond capacity, and sp³ character, derailing CNS lead optimization. Solution: This N1-linked azetidine-succinimide scaffold delivers a unique property set validated for fragment-based screening and SAR. • LogP -1.25 & Fsp³ 0.71 - aligns with CNS drug-design guidelines, promoting 3D character and ligand efficiency. • HBA=3 vs. lactam analog (HBA=2) - superior polar interaction capacity per unit molecular weight. • Free azetidine NH (pKa ≈11.25) - enables protecting-group-free N-acylation/alkylation, accelerating parallel synthesis.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13242328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)pyrrolidine-2,5-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CNC2
InChIInChI=1S/C7H10N2O2/c10-6-1-2-7(11)9(6)5-3-8-4-5/h5,8H,1-4H2
InChIKeyPWOQTWUEWFNHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)pyrrolidine-2,5-dione – A Dual-Heterocycle Succinimide Building Block for Medicinal Chemistry and Library Synthesis


1-(Azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) is a heterocyclic building block that combines a strained four-membered azetidine ring with a pyrrolidine-2,5-dione (succinimide) moiety linked at the N1 position . With a molecular formula of C₇H₁₀N₂O₂ and molecular weight of 154.17 g/mol, the compound features one hydrogen bond donor (azetidine NH), three hydrogen bond acceptors (two succinimide carbonyls plus azetidine nitrogen), a calculated LogP of −1.25, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.71) . These physicochemical properties position it as a polar, low-lipophilicity scaffold with substantial three-dimensional character, making it a candidate intermediate for the synthesis of kinase inhibitors, protease inhibitors, and CNS-focused compound libraries [1][2]. The compound is commercially available in free-base form at ≥98% purity from established suppliers .

Dual-heterocycle succinimide scaffold for kinase/protease inhibitor library synthesis
Low LogP and high sp3 fraction support CNS lead-like library design
Free azetidine NH enables divergent parallel synthesis without deprotection

Why 1-(Azetidin-3-yl)pyrrolidine-2,5-dione Cannot Be Interchanged with Generic Succinimide or Azetidine Building Blocks


Substituting 1-(azetidin-3-yl)pyrrolidine-2,5-dione with superficially similar building blocks—such as N-alkyl succinimides, 3-substituted regioisomers, or lactam analogs—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, molecular geometry, and synthetic versatility that directly impact lead optimization outcomes [1]. The N1-linked succinimide provides two equivalent carbonyl hydrogen bond acceptors arranged symmetrically, whereas the 3-substituted regioisomer (CAS 2260933-32-0) introduces an asymmetric center with altered spatial presentation of the succinimide pharmacophore . Relative to the lactam analog 1-(azetidin-3-yl)pyrrolidin-2-one, which bears a single carbonyl, the succinimide version provides an additional H-bond acceptor and approximately 0.3–0.5 log units lower LogP, as inferred from the known LogP difference between N-methylsuccinimide (XLogP3 = −0.9) and N-methylpyrrolidone (LogP ≈ −0.4 to −0.5) . Compared with N-methylsuccinimide, which lacks the azetidine ring entirely, the target compound contributes a free secondary amine (pKa ≈ 11.25 for the conjugate acid of azetidine) as an additional H-bond donor and a versatile nucleophilic handle for diversification [2]. These quantitative physicochemical differences—summarized in Section 3—demonstrate why generic substitution compromises both the property profile and the synthetic utility of a compound library or lead series.

Regioisomer Geometry Mismatch
N1-substitution preserves symmetrical succinimide carbonyl presentation; C3-substituted regioisomer introduces chirality, altering pharmacophore vectors and may complicate SAR interpretation.
Free Amine Handle Substitution Risk
N-Boc or N-alkyl derivatives require deprotection or lack synthetic diversification potential, increasing step count and limiting library scope compared to the free azetidine NH.
Carbonyl Count and Polarity Shift
Lactam analog (single carbonyl) reduces hydrogen-bond acceptor count and elevates LogP relative to succinimide, potentially altering solubility and target binding profiles in designed compounds.

1-(Azetidin-3-yl)pyrrolidine-2,5-dione – Head-to-Head Physicochemical and Structural Differentiation Evidence


LogP Reduction of ≥0.35 Units vs. N-Methylsuccinimide Confers Superior Aqueous Compatibility

1-(Azetidin-3-yl)pyrrolidine-2,5-dione exhibits a calculated LogP of −1.25 , which is at least 0.35 log units lower (more hydrophilic) than N-methylsuccinimide (XLogP3 = −0.9) . This difference is attributable to the presence of the azetidine secondary amine, which contributes both polarity and hydrogen-bonding capacity absent in the N-methyl analog. For context, a LogP shift of 0.35 units translates to an approximately 2.2-fold difference in octanol-water partition coefficient, a magnitude recognized as meaningful in lead optimization campaigns [1].

LogP Hydrophilicity
Head-to-head
Target LogP = −1.25
vs. N-Methylsuccinimide XLogP3 = −0.9
ΔLogP = −0.35 (more hydrophilic)
Supports aqueous compatibility evaluation for library design
Calculated LogP; experimental values may differ
LogP Hydrophilicity Physicochemical property

Three Hydrogen Bond Acceptors vs. One or Two for Common Alternatives – Enhanced Target Engagement Capacity

The target compound possesses three hydrogen bond acceptors (HBA = 3): two equivalent succinimide carbonyl oxygens and the azetidine ring nitrogen . In contrast, the closest lactam analog, 1-(azetidin-3-yl)pyrrolidin-2-one, provides only two HBA (one carbonyl and one azetidine nitrogen) , while N-methylsuccinimide supplies just two carbonyl acceptors (HBA = 2, HBD = 0) . The additional HBA in the target compound offers an extra anchoring point for polar interactions within enzyme active sites or receptor binding pockets, a property exploited in succinimide-containing protease and kinase inhibitors [1].

HBA Count Comparison
Class-level
Target HBA = 3
vs. Lactam analog & N-Methylsuccinimide HBA = 2
+1 HBA (50% increase)
May enhance polar interactions in fragment-based screening
Structural count; binding context-dependent
Hydrogen bond acceptor HBA Target engagement

High Fsp³ of 0.71 Exceeds Typical Aromatic Scaffolds – Enhanced 3D Character for Selectivity and Drug-Likeness

1-(Azetidin-3-yl)pyrrolidine-2,5-dione has an Fsp³ (fraction of sp³-hybridized carbons) of 0.71 , meaning 5 out of 7 carbon atoms are sp³-hybridized. This value substantially exceeds that of typical aromatic heterocyclic building blocks (e.g., pyridine-based scaffolds with Fsp³ often < 0.3) and surpasses the commonly cited desirable threshold of Fsp³ ≥ 0.42 for clinical candidates [1]. The high degree of saturation correlates with increased molecular complexity, improved aqueous solubility, and reduced promiscuous binding—all attributes valued in fragment-based drug discovery and lead optimization [1][2]. While direct comparator data for the lactam analog are not available from the same source, its structural similarity (identical carbon count, one fewer carbonyl) suggests a comparable Fsp³; however, the target compound achieves this without sacrificing the additional HBA provided by the succinimide.

Fsp³ Fraction
Class-level
0.71
Supports 3D character and drug-likeness evaluation
5 of 7 carbons sp³; calculated from structure
Fsp3 Fraction sp3 Drug-likeness

Free Azetidine NH as a Divergent Synthetic Handle vs. N-Substituted or Blocked Analogs

The target compound presents a free secondary amine on the azetidine ring (pKa ≈ 11.25 for the conjugate acid of unsubstituted azetidine) [1], enabling direct diversification through N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring a deprotection step. This contrasts with commonly used N-Boc-azetidine building blocks, which require acidic deprotection prior to further functionalization, and with N-alkyl succinimides (e.g., N-methylsuccinimide) that lack any amine handle entirely . The commercial availability of numerous derivatives—including 1-(1-(isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7) and 1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione [2]—demonstrates the validated synthetic tractability of this handle. Each derivatization step can modulate LogP by 1–3 units depending on the introduced substituent, offering a wide property-tuning range [3].

Free Amine Handle
Class-level
Free azetidine NH (pKa ~11.25)
direct N-functionalization
vs. N-Boc (requires deprotection) or N-alkyl (inert)
Reduces synthetic steps in parallel library production
pKa reference; diversification scope documented
Synthetic versatility Free amine Diversification

N1-Regioisomer Exhibits Symmetrical Succinimide Geometry vs. C3-Asymmetric Regioisomer – Impact on Ligand Design

1-(Azetidin-3-yl)pyrrolidine-2,5-dione is the N1-substituted regioisomer, in which the succinimide ring is attached through nitrogen, preserving the intrinsic C₂ᵥ symmetry of the succinimide moiety. In contrast, 3-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 2260933-32-0) attaches the azetidine at the C3 position of the succinimide ring, introducing a chiral center and breaking the symmetry of the two carbonyl groups. This geometric difference affects both the spatial presentation of hydrogen bond acceptors and the conformational ensemble accessible to the molecule. For structure-based drug design, the symmetrical N1-isomer presents two geometrically equivalent carbonyl vectors, simplifying pharmacophore modeling and docking pose prediction, whereas the C3-regioisomer introduces stereochemical complexity that may be advantageous for achieving selectivity but complicates synthetic access and analytical characterization [1].

Regioisomer Symmetry
Head-to-head
N1-substitution: symmetrical, two equivalent carbonyls
vs. C3-regioisomer: chiral, non-equivalent carbonyls
Simplifies pharmacophore modeling and SAR interpretation
TPSA ~58 Ų estimated; structural comparison
Regioisomer Symmetry Ligand design

Validated Scaffold in Bioactive Molecules: cGAS Inhibitor Series Utilizes the Azetidine-Succinimide Core

A derivative incorporating the 1-(azetidin-3-yl)pyrrolidine-2,5-dione scaffold has been disclosed as Example 28 in patent WO 2020/142729, demonstrating cGAS (cyclic GMP-AMP synthase) inhibitory activity with an IC₅₀ of 630 nM in a biochemical assay [1]. In a cellular context, the same compound showed IC₅₀ = 13,000 nM for inhibition of cGAS in human THP-1 cells, assessed by IFN-β expression reduction via ELISA [1]. While this specific example represents a fully elaborated derivative rather than the free building block, it provides direct evidence that the azetidine-succinimide core is compatible with target engagement and cellular activity—a demonstration not available for the lactam analog or N-methylsuccinimide in the same target context [2].

cGAS Inhibitor Activity
Reported
Derivative IC₅₀ = 630 nM (biochem.), 13,000 nM (cellular THP-1)
No comparable data for lactam/N-methyl derivatives
Supports target-engagement context for pathway studies
Based on elaborated derivative; scaffold context
cGAS inhibitor Bioactive scaffold Patent evidence

1-(Azetidin-3-yl)pyrrolidine-2,5-dione – Optimal Use Cases Based on Quantitative Differentiation Evidence


Lead-Oriented Synthesis of CNS-Targeted Compound Libraries Requiring Low LogP and High Fsp³

With a calculated LogP of −1.25 and Fsp³ of 0.71 , 1-(azetidin-3-yl)pyrrolidine-2,5-dione is optimally suited as a core scaffold for CNS-focused lead-like libraries. The low lipophilicity aligns with established CNS drug design guidelines (LogP < 3, ideally < 2), while the high sp³ fraction promotes three-dimensionality associated with improved clinical candidate quality [1]. Procurement teams building CNS-directed screening collections should prioritize this building block over higher-LogP alternatives such as N-methylsuccinimide (LogP −0.9) or lactam analogs, which lack the combined HBA count and polarity profile.

Divergent Parallel Synthesis Exploiting the Free Azetidine NH for Rapid SAR Exploration

The free secondary amine on the azetidine ring (pKa ≈ 11.25) enables direct, protecting-group-free diversification through N-acylation, N-sulfonylation, or N-alkylation. This eliminates the deprotection step required for N-Boc-azetidine building blocks, accelerating parallel synthesis workflows by one step per compound. The validated commercial availability of diverse N-functionalized derivatives (e.g., sulfonyl, benzoyl, and heteroaryl-substituted variants) [1] confirms the robustness of this synthetic handle. Medicinal chemistry groups conducting structure-activity relationship (SAR) studies benefit from reduced cycle times and lower per-compound synthesis costs.

Fragment-Based Drug Discovery Leveraging Three H-Bond Acceptors for Enhanced Binding Efficiency

The three hydrogen bond acceptors (HBA = 3) provided by the succinimide carbonyls and azetidine nitrogen offer multiple polar anchoring points within a compact molecular framework (MW = 154 g/mol). This property supports high ligand efficiency in fragment-based screening campaigns. Compared with the lactam analog 1-(azetidin-3-yl)pyrrolidin-2-one (HBA = 2) or N-methylsuccinimide (HBA = 2, HBD = 0), the target compound provides superior polar interaction capacity per unit of molecular weight, a key driver of fragment hit quality .

Synthesis of cGAS-STING Pathway Modulators Using a Patent-Validated Scaffold

The azetidine-succinimide core is embedded in a cGAS inhibitor (WO 2020/142729, Example 28) demonstrating IC₅₀ = 630 nM in biochemical assays . Research groups targeting the cGAS-STING pathway for autoimmune disease or oncology indications can use 1-(azetidin-3-yl)pyrrolidine-2,5-dione as a key intermediate for generating focused analog libraries around this validated chemotype. The scaffold's low LogP and high HBA count support the development of lead compounds with favorable physicochemical properties for in vivo studies [1].

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Low LogP and high sp³ fraction
LogP and Fsp³ confirmation
Parallel SAR library synthesis
Free secondary amine handle
N-functionalization scope review
Fragment-based library screening
High HBA/MW ratio
Ligand efficiency assay context
cGAS-STING pathway study tool synthesis
Patent-reported scaffold compatibility
Pathway-specific assay context
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